(R)-2-(2-(Methylthio)phenyl)pyrrolidine (R)-2-(2-(Methylthio)phenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435365
InChI: InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1
SMILES: CSC1=CC=CC=C1C2CCCN2
Molecular Formula: C11H15NS
Molecular Weight: 193.31 g/mol

(R)-2-(2-(Methylthio)phenyl)pyrrolidine

CAS No.:

Cat. No.: VC13435365

Molecular Formula: C11H15NS

Molecular Weight: 193.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(2-(Methylthio)phenyl)pyrrolidine -

Specification

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
IUPAC Name (2R)-2-(2-methylsulfanylphenyl)pyrrolidine
Standard InChI InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1
Standard InChI Key XLTYHQGKUJLXRU-SNVBAGLBSA-N
Isomeric SMILES CSC1=CC=CC=C1[C@H]2CCCN2
SMILES CSC1=CC=CC=C1C2CCCN2
Canonical SMILES CSC1=CC=CC=C1C2CCCN2

Introduction

(R)-2-(2-(Methylthio)phenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine derivatives. It features a pyrrolidine ring linked to a phenyl group, which is substituted with a methylthio group. This compound's chemical formula is C_{12}H_{15}NS, and its molecular weight is approximately 229.77 g/mol. The presence of the methylthio group enhances its potential for biological activity and interaction with various receptors in biological systems.

Synthesis of (R)-2-(2-(Methylthio)phenyl)pyrrolidine

The synthesis of (R)-2-(2-(Methylthio)phenyl)pyrrolidine typically involves nucleophilic substitution reactions. The process begins with (R)-pyrrolidine reacting with 2-bromo-1-(methylthio)benzene in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of the desired pyrrolidine derivative. Subsequently, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility in water.

Biological Activities and Potential Applications

(R)-2-(2-(Methylthio)phenyl)pyrrolidine has been investigated for its potential biological activities, particularly in relation to its effects on cellular processes and enzyme interactions. The compound may interact with specific receptors on cell surfaces, leading to alterations in cellular signaling pathways. Additionally, it has been studied for possible enzyme inhibition, which could affect various metabolic processes.

Table 1: Biological Activities and Potential Applications

Biological ActivityDescription
Receptor InteractionInteracts with specific receptors on cell surfaces, potentially altering cellular signaling pathways.
Enzyme InhibitionMay inhibit certain enzymes, impacting various metabolic processes.
Pharmacological EffectsIts unique structure allows it to interact with biological targets in ways that could influence pharmacological effects.

Structural Similarities and Comparisons

Several compounds share structural similarities with (R)-2-(2-(Methylthio)phenyl)pyrrolidine. Notable examples include:

  • (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride: CAS Number 1800240-39-4, with a similarity score of 0.66.

  • (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride: CAS Number 1353995-35-3, with a similarity score of 0.56.

  • 1-(4-(Methylthio)phenyl)ethanone: CAS Number 1778-09-2, with a similarity score of 0.50.

Table 2: Compounds with Structural Similarities

Compound NameCAS NumberSimilarity Score
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride1800240-39-40.66
(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride1353995-35-30.56
1-(4-(Methylthio)phenyl)ethanone1778-09-20.50

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